molecular formula C9H15N3 B1468044 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-amine CAS No. 1341385-21-4

1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-amine

Cat. No. B1468044
CAS RN: 1341385-21-4
M. Wt: 165.24 g/mol
InChI Key: OBEHLGFSKLHEFR-UHFFFAOYSA-N
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Description

1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-amine is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol . It is available in liquid form .


Molecular Structure Analysis

The InChI code for 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-amine is 1S/C7H11N3/c8-7-3-9-10(5-7)4-6-1-2-6/h3,5-6H,1-2,4,8H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-amine is a liquid at room temperature .

Scientific Research Applications

Antibacterial and Antifungal Activities

  • Novel derivatives of similar structures have been synthesized and evaluated for their antibacterial activity, demonstrating the potential of these compounds in developing new antibacterial agents (Prasad, 2021).

Anticancer Agents

  • Research on pyrazole derivatives has shown significant cytotoxicity against various human cancer cell lines, indicating their potential as anticancer agents. For instance, certain analogs exhibited superior activity compared to standard drugs, suggesting their relevance in cancer therapy (Alam et al., 2018).

Catalytic Applications

  • Cobalt(II) complexes containing similar pyrazolylamine ligands have been investigated for their catalytic activities, including the polymerization of methyl methacrylate (MMA), highlighting the role of these compounds in polymer science (Choi et al., 2015).

Synthetic Methodologies

  • The versatility of related pyrazole compounds in synthetic chemistry has been demonstrated through their use in the synthesis of densely functionalized molecules and polymers, showcasing their utility in creating complex structures from simple starting materials (Prasanna et al., 2013).

Materials Science

  • Pyrazolylamine zinc(II) carboxylate complexes have been tested as catalysts for the copolymerization of CO2 and cyclohexene oxide, revealing their potential in producing environmentally friendly polymers (Matiwane et al., 2020).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

1-[1-(cyclopropylmethyl)pyrazol-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-7(10)9-4-11-12(6-9)5-8-2-3-8/h4,6-8H,2-3,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEHLGFSKLHEFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)CC2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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